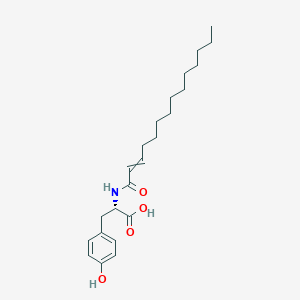

N-Tetradec-2-enoyl-L-tyrosine

Description

Properties

CAS No. |

825637-86-3 |

|---|---|

Molecular Formula |

C23H35NO4 |

Molecular Weight |

389.5 g/mol |

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-(tetradec-2-enoylamino)propanoic acid |

InChI |

InChI=1S/C23H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(26)24-21(23(27)28)18-19-14-16-20(25)17-15-19/h12-17,21,25H,2-11,18H2,1H3,(H,24,26)(H,27,28)/t21-/m0/s1 |

InChI Key |

GVTKACVLFOBVIV-NRFANRHFSA-N |

Isomeric SMILES |

CCCCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of N Tetradec 2 Enoyl L Tyrosine

Origin and Metabolic Fates of the L-Tyrosine (B559521) Moiety

L-tyrosine is a proteinogenic amino acid that serves as a building block for proteins and a precursor for a wide array of specialized metabolites. nih.gov Its synthesis and homeostasis are tightly regulated processes that differ between organisms.

L-Tyrosine Biosynthetic Routes in Nature

The de novo synthesis of L-tyrosine is primarily carried out by plants and microorganisms, while mammals typically synthesize it from the essential amino acid L-phenylalanine. Current time information in Nyong-et-Kellé, CM.

In prokaryotes and plants, L-tyrosine is synthesized via the shikimate pathway. Current time information in Nyong-et-Kellé, CM.pnas.org This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate, a key branch-point intermediate for the synthesis of all three aromatic amino acids (L-tyrosine, L-phenylalanine, and L-tryptophan). wikipedia.orgfrontiersin.org

The conversion of chorismate to L-tyrosine involves a two-step process. In many bacteria, chorismate is first converted to prephenate by chorismate mutase. Prephenate is then oxidatively decarboxylated to p-hydroxyphenylpyruvate by prephenate dehydrogenase. Finally, p-hydroxyphenylpyruvate is transaminated by a tyrosine aminotransferase to yield L-tyrosine. oup.com

In most plants, the pathway proceeds through a slightly different route from chorismate. Chorismate is converted to prephenate, which is then transaminated to arogenate. Arogenate is subsequently converted to L-tyrosine by arogenate dehydrogenase. oup.comoup.com

Table 1: Key Enzymes in the L-Tyrosine Biosynthetic Pathway (Shikimate Route)

| Enzyme | Function | Organism Type |

| Chorismate Mutase | Converts chorismate to prephenate | Prokaryotes, Plants |

| Prephenate Dehydrogenase | Converts prephenate to p-hydroxyphenylpyruvate | Prokaryotes |

| Tyrosine Aminotransferase | Converts p-hydroxyphenylpyruvate to L-tyrosine | Prokaryotes |

| Prephenate Aminotransferase | Converts prephenate to arogenate | Plants |

| Arogenate Dehydrogenase | Converts arogenate to L-tyrosine | Plants |

Mammals obtain L-tyrosine primarily from their diet or through the hydroxylation of L-phenylalanine. This conversion is catalyzed by the enzyme phenylalanine hydroxylase (PAH), a monooxygenase that requires tetrahydrobiopterin (B1682763) (BH4) as a cofactor. Current time information in Nyong-et-Kellé, CM.asm.org The reaction adds a hydroxyl group to the phenyl ring of L-phenylalanine, forming L-tyrosine. Current time information in Nyong-et-Kellé, CM.nih.gov This process is crucial as L-phenylalanine is an essential amino acid that cannot be synthesized by mammals. Current time information in Nyong-et-Kellé, CM.

Shikimate Pathway in Prokaryotes and Plants

Enzymatic Regulation and Control of L-Tyrosine Homeostasis

The cellular concentration of L-tyrosine is meticulously controlled through various regulatory mechanisms to meet metabolic demands while preventing its accumulation to toxic levels. A primary mode of regulation is feedback inhibition, where L-tyrosine itself inhibits the activity of key enzymes in its biosynthetic pathway. For instance, in many microorganisms, L-tyrosine allosterically inhibits the first enzyme of the aromatic amino acid pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, as well as enzymes specific to the tyrosine branch, such as chorismate mutase and prephenate dehydrogenase. oup.com

In mammalian systems, the activity of phenylalanine hydroxylase is regulated by its substrate, L-phenylalanine, and by the cofactor tetrahydrobiopterin. High levels of L-phenylalanine can activate the enzyme, promoting the synthesis of L-tyrosine.

Furthermore, the degradation of L-tyrosine is also a critical aspect of its homeostasis. The first and rate-limiting step in tyrosine degradation is catalyzed by tyrosine aminotransferase (TAT). nih.gov The expression and activity of TAT and other enzymes in the degradation pathway are regulated to control tyrosine levels. nih.gov

Post-Translational Modifications of Tyrosine Residues and Their Relevance

Tyrosine residues within proteins can undergo several post-translational modifications (PTMs), which are crucial for regulating protein function, signaling, and cellular processes. mdpi.com The most prominent PTMs involving tyrosine are phosphorylation, sulfation, and nitration. mdpi.commdpi.com

Phosphorylation: Tyrosine phosphorylation, the addition of a phosphate (B84403) group to the hydroxyl group of a tyrosine residue, is a key mechanism in signal transduction. Current time information in Nyong-et-Kellé, CM. It is catalyzed by protein tyrosine kinases and can be reversed by protein tyrosine phosphatases. This reversible modification acts as a molecular switch to control enzyme activity, protein-protein interactions, and cellular localization. Current time information in Nyong-et-Kellé, CM.

Sulfation: Tyrosine sulfation is the addition of a sulfate (B86663) group to the hydroxyl moiety of a tyrosine residue, a modification catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the trans-Golgi network. researchgate.net This modification is typically found on secreted and transmembrane proteins and plays a role in protein-protein interactions. researchgate.net

Nitration: Tyrosine nitration involves the addition of a nitro group (-NO2) to one of the ortho positions of the phenolic ring of tyrosine. mdpi.com This modification is often associated with oxidative stress and can alter protein function.

Biogenesis of the Tetradec-2-enoyl Moiety

The tetradec-2-enoyl moiety is a 14-carbon unsaturated fatty acyl group. Its biosynthesis is rooted in the general fatty acid synthesis and elongation pathways.

The formation of the activated fatty acid, trans-tetradec-2-enoyl-CoA, is a key intermediate. This molecule is produced through the fatty acid elongation cycle, a four-step process that sequentially adds two-carbon units to a growing acyl-CoA chain. diva-portal.orgresearchgate.net The cycle involves condensation, reduction, dehydration, and a final reduction step. The trans-2-enoyl-CoA intermediate is formed during the dehydration step. oup.comdiva-portal.org The final reduction of this intermediate to a saturated acyl-CoA is catalyzed by a trans-2-enoyl-CoA reductase. nih.govebi.ac.uk

The final step in the biosynthesis of N-Tetradec-2-enoyl-L-tyrosine is the formation of an amide bond between the tetradec-2-enoyl group and the amino group of L-tyrosine. This reaction is likely catalyzed by an N-acyltransferase. While the specific enzyme responsible for the synthesis of this compound has not been definitively identified, several classes of enzymes are known to catalyze the N-acylation of amino acids. researchgate.netnih.gov These include N-acyl amino acid synthases (NASs) which utilize acyl-CoAs or acyl-acyl carrier proteins (ACPs) as the acyl donor. asm.org For example, some N-acyltransferases have been shown to use long-chain acyl-CoA thioesters to acylate aromatic amino acids. frontiersin.org

Table 2: Potential Enzymes in the Biosynthesis of the Tetradec-2-enoyl Moiety and N-Acylation

| Enzyme Class | Function in Putative Pathway |

| Fatty Acid Elongase System | Synthesizes long-chain acyl-CoAs |

| 3-Hydroxyacyl-CoA Dehydratase | Forms the trans-2-enoyl-CoA intermediate |

| N-Acyltransferase / N-Acyl Amino Acid Synthase | Catalyzes the amide bond formation between the acyl-CoA and L-tyrosine |

De Novo Fatty Acid Synthesis and Elongation Processes

The carbon backbone of the fatty acid component of this compound is assembled through de novo fatty acid synthesis, a fundamental metabolic pathway occurring primarily in the cytoplasm. youtube.com This process commences with the precursor molecule acetyl-CoA, which is largely generated within the mitochondria and transported to the cytosol. youtube.comresearchgate.net The initial and committed step is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC). youtube.comdiva-portal.org

The subsequent elongation of the fatty acid chain is carried out by the multi-enzyme complex known as fatty acid synthase (FAS). youtube.com FAS catalyzes a repeating four-step sequence of reactions that adds two-carbon units from malonyl-CoA to a growing acyl chain. youtube.com These steps are condensation, reduction, dehydration, and a second reduction, with NADPH serving as the reducing agent. youtube.com This cyclical process typically continues until a 16-carbon saturated fatty acid, palmitate, is produced and released from the FAS complex. youtube.com

To achieve the specific 14-carbon chain length of the fatty acid in this compound, either the FAS complex can terminate synthesis earlier, or more commonly, longer fatty acids can be shortened via enzymatic processes. Alternatively, fatty acids shorter than 16 carbons can be further elongated by enzymes in the endoplasmic reticulum. diva-portal.orgresearchgate.net These elongation systems also utilize malonyl-CoA as the two-carbon donor in a series of reactions analogous to those of FAS. diva-portal.org

| Enzyme/Complex | Function in Fatty Acid Synthesis | Location | Precursors | Product |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA. youtube.comdiva-portal.org | Cytoplasm | Acetyl-CoA, ATP, Bicarbonate | Malonyl-CoA |

| Fatty Acid Synthase (FAS) | Synthesizes saturated fatty acids, typically up to palmitate (C16:0), through a repeating cycle of four reactions. youtube.com | Cytoplasm | Acetyl-CoA, Malonyl-CoA, NADPH | Palmitate |

| Fatty Acid Elongases | Extend the carbon chain of fatty acids beyond C16. diva-portal.orgresearchgate.net | Endoplasmic Reticulum | Acyl-CoA, Malonyl-CoA, NADPH | Elongated Acyl-CoA |

Desaturation Mechanisms Leading to Unsaturated Fatty Acyl Chains

The introduction of a double bond into the fatty acyl chain to form an unsaturated fatty acid is catalyzed by a class of enzymes called fatty acid desaturases. nih.govmdpi.comnih.gov These enzymes are typically located in the membrane of the endoplasmic reticulum and are responsible for creating the vast diversity of unsaturated fatty acids found in biological systems. nih.govresearchgate.net Desaturases catalyze dehydrogenation reactions, removing two hydrogen atoms from a fatty acyl chain to form a C=C double bond in a regio- and stereospecific manner. nih.govresearchgate.net

The formation of the specific trans-2-enoyl structure found in this compound is noteworthy. While many desaturases introduce cis double bonds at various positions (e.g., Δ9, Δ6, Δ5), the trans-2-enoyl-CoA is a key intermediate in the mitochondrial β-oxidation of fatty acids. wikipedia.org However, it is also an intermediate in the fatty acid elongation cycle that occurs in the endoplasmic reticulum. diva-portal.org Specifically, the third step of the elongation cycle involves the dehydration of a 3-hydroxyacyl-CoA to produce a trans-2-enoyl-CoA. diva-portal.org Furthermore, an enzyme known as trans-2-enoyl-CoA reductase catalyzes the saturation of this double bond in the final step of the elongation cycle and has been implicated in sphingolipid metabolism. nih.gov The presence of a trans-2 double bond in this compound suggests that its precursor, tetradec-2-enoyl-CoA, may be sourced from this elongation pathway or potentially through the action of a specific isomerase enzyme.

| Enzyme Family | Function in Unsaturation | Typical Location | Key Features |

| Fatty Acid Desaturases | Introduce double bonds into acyl chains. nih.govmdpi.comnih.gov | Endoplasmic Reticulum | Regio- and stereospecific; require O2 and a reducing agent. researchgate.net |

| Enoyl-CoA Hydratase/Isomerase | Can interconvert between different isomers of unsaturated fatty acyl-CoAs. | Mitochondria/Peroxisomes | Involved in β-oxidation of unsaturated fatty acids. |

| 3-Hydroxyacyl-CoA Dehydratase | Forms a trans-2-enoyl-CoA intermediate during fatty acid elongation. diva-portal.org | Endoplasmic Reticulum | Part of the multi-step elongation cycle. |

Role of Acyl-Coenzyme A (Acyl-CoA) Intermediates in Fatty Acid Metabolism

Fatty acids must be activated before they can participate in metabolic reactions. This activation is a crucial step catalyzed by acyl-CoA synthetase enzymes, which attach the fatty acid to coenzyme A (CoA) to form a fatty acyl-CoA thioester. creative-proteomics.comcreative-proteomics.com This reaction is ATP-dependent and renders the fatty acid metabolically active. nih.gov

Acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for a multitude of pathways. wikipedia.orgcreative-proteomics.com They are the direct substrates for β-oxidation for energy production, for elongation and desaturation to generate diverse fatty acid species, and for the synthesis of complex lipids such as phospholipids, triglycerides, and, in this case, N-acyl amino acids. creative-proteomics.comnih.gov The formation of tetradec-2-enoyl-CoA is therefore a prerequisite for its subsequent conjugation to L-tyrosine. ymdb.ca This acyl-CoA intermediate acts as the activated acyl donor in the N-acylation reaction. frontiersin.org

Enzymatic N-Acylation: Mechanism and Specificity for L-Tyrosine

The final step in the biosynthesis of this compound is the formation of an amide bond between the carboxyl group of the fatty acid and the α-amino group of L-tyrosine. This reaction is catalyzed by a specific class of enzymes.

Identification and Characterization of N-Acyltransferase Enzymes

The enzymatic formation of N-acyl amino acids is catalyzed by N-acyltransferases. frontiersin.org While a specific enzyme for the synthesis of this compound has not been definitively characterized in all organisms, studies have identified N-acyl-L-amino acid synthases that couple fatty acyl-CoAs to amino acids. frontiersin.orgnih.gov These enzymes belong to a broad family of transferases that exhibit specificity for both the acyl donor (the fatty acyl-CoA) and the acyl acceptor (the amino acid). frontiersin.orguniprot.org For instance, research has identified enzymes that synthesize long-chain N-acyl aromatic amino acids in various organisms, including bacteria. nih.gov In some cases, this chemistry is related to non-ribosomal peptide synthesis, where the activated fatty acid is attached to an acyl carrier protein (ACP) rather than CoA. frontiersin.org

Substrate Recognition and Catalytic Mechanisms of N-Acyl-L-tyrosine Synthases

The catalytic mechanism for N-acyl-L-tyrosine synthases generally involves the nucleophilic attack of the α-amino group of L-tyrosine on the electrophilic carbonyl carbon of the thioester bond in the fatty acyl-CoA molecule. frontiersin.org The enzyme's active site is structured to specifically bind both substrates in the correct orientation to facilitate this reaction.

Substrate recognition is a key feature of these enzymes. Studies on various N-acyltransferases have shown that the acyl chain length and degree of saturation of the fatty acyl-CoA can be critical for substrate binding and catalytic activity. nih.gov Similarly, the enzyme must specifically recognize L-tyrosine over other amino acids. This specificity is conferred by the unique architecture of the amino acid binding pocket within the enzyme, which accommodates the phenolic side chain of tyrosine. Research on related enzymes has demonstrated that the acyl chain is crucial for substrate binding within the catalytic pocket, indicating a limitation for diverse substrate recognition. nih.gov

Regulation of this compound Biosynthesis in Biological Systems

The biosynthesis of this compound is likely regulated at multiple levels, primarily through the control of the biosynthetic pathways that produce its precursors. The regulation of de novo fatty acid synthesis is well-studied; its key enzyme, acetyl-CoA carboxylase (ACC), is subject to both allosteric regulation and covalent modification. youtube.com Similarly, the synthesis of L-tyrosine is tightly controlled through feedback inhibition, where the final product, L-tyrosine, inhibits key enzymes in its own biosynthetic pathway, such as arogenate dehydrogenase. nih.gov

Chemical Synthesis Methodologies for N Tetradec 2 Enoyl L Tyrosine

Classical Peptide Coupling Reagents and Strategies for N-Acyl Amino Acid Formation

The formation of the N-acyl bond in N-acyl amino acids is analogous to the formation of a peptide bond. Consequently, many of the reagents and strategies developed for peptide synthesis are applicable. arkat-usa.org These methods typically involve the activation of the carboxylic acid group of the fatty acid to facilitate its reaction with the amino group of the amino acid. uniurb.it

Carbodiimides

A common class of coupling reagents is the carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). peptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.org However, this intermediate is prone to racemization, a significant issue when synthesizing enantiomerically pure compounds. To suppress this side reaction, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used. wikipedia.org These additives react with the O-acylisourea to form an active ester, which is less susceptible to racemization. wikipedia.org

Onium Salts

Phosphonium and uronium/aminium salts are another major class of coupling reagents. arkat-usa.org Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (COMU) are highly efficient and lead to less racemization compared to carbodiimides alone. peptide.comacs.org These reagents work by forming active esters with the carboxylic acid. arkat-usa.org HATU, for instance, is known for its rapid reaction times and reduced epimerization. peptide.com COMU is noted for its high coupling efficiency and solubility in a wide range of solvents, making it a "greener" option as its byproducts are water-soluble and easily removed. acs.org

Other Reagents

Other reagents used for amide bond formation include propanephosphonic acid anhydride (B1165640) (T3P), which converts the carboxylic acid's oxygen into a good leaving group, with byproducts that are easily removed by washing. wikipedia.org Acyl halides can also be used, but they are highly reactive and can lead to side reactions, making them less ideal for complex molecules. uniurb.it

The choice of coupling reagent and strategy depends on several factors, including the specific amino acid and fatty acid, the desired purity, and the scale of the synthesis. For the synthesis of N-Tetradec-2-enoyl-L-tyrosine, a method that minimizes racemization of the L-tyrosine (B559521) stereocenter would be crucial.

Table 1: Common Peptide Coupling Reagents

| Reagent Class | Examples | Additives | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt, Oxyma | Commonly used, but can cause racemization without additives. peptide.comwikipedia.org |

| Onium Salts | PyBOP, HATU, HBTU, COMU | - | High efficiency, less racemization, often faster reactions. peptide.comacs.org |

Stereocontrolled Approaches for Enantiomeric Purity

Maintaining the stereochemical integrity of the L-tyrosine moiety is paramount during the synthesis of this compound. Racemization at the α-carbon of the amino acid can occur, particularly during the activation of the carboxylic acid for peptide bond formation. wikipedia.org Several strategies are employed to ensure the enantiomeric purity of the final product.

One of the most effective strategies is the use of coupling reagents that minimize racemization. Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., 6-Cl-HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently used in conjunction with carbodiimides. uniurb.itwikipedia.org These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization. wikipedia.org Onium salt-based coupling reagents like HATU and PyAOP are also known for their ability to facilitate coupling with minimal epimerization. peptide.com

Another approach involves the use of chiral auxiliaries. For instance, pseudoephenamine has been used as a chiral auxiliary in the synthesis of β-hydroxy-α-amino acids. nih.gov While not directly applied to N-acyl amino acid synthesis in the provided context, the principle of using a chiral auxiliary to guide the stereochemical outcome of a reaction is a well-established strategy in asymmetric synthesis.

Furthermore, enzymatic methods, as discussed in the following section, are inherently stereoselective and can provide excellent enantiomeric purity. uni-duesseldorf.denih.gov

Recent advancements in catalysis have also led to novel methods for the stereocontrolled synthesis of amino acid derivatives. For example, a stereocontrolled 1,3-nitrogen shift catalyzed by ruthenium or iron has been developed for the asymmetric synthesis of α-amino acids from carboxylic acids. nih.gov This method demonstrates the potential of transition metal catalysis in achieving high enantioselectivity.

In the context of this compound, a combination of a mild coupling reagent known for low racemization (e.g., COMU or HATU) and careful control of reaction conditions (e.g., temperature, base) would be a standard approach to maintain the enantiomeric purity of the L-tyrosine residue. acs.org

Green Chemistry Principles and Enzymatic Synthesis Approaches

Conventional chemical synthesis of N-acyl amino acids often relies on hazardous reagents and organic solvents, leading to the generation of waste. uni-duesseldorf.de In contrast, green chemistry principles aim to design chemical processes that are more environmentally friendly. Enzymatic synthesis presents a promising green alternative for the production of N-acyl amino acids. uni-duesseldorf.denih.gov

Enzymes, such as lipases and aminoacylases, can catalyze the formation of the amide bond between a fatty acid and an amino acid under mild conditions, often in aqueous systems or solvent-free media. uni-duesseldorf.denih.govscispace.com This avoids the need for toxic activating agents like acyl chlorides, which are common in traditional methods. nih.gov

Aminoacylases

Aminoacylases are a class of enzymes that have shown significant potential for the synthesis of N-acyl amino acids. uni-duesseldorf.denih.gov These enzymes typically catalyze the hydrolysis of N-acyl amino acids, but the reaction can be reversed under specific conditions to favor synthesis. scispace.com For example, Acylase I from pig kidney has been used to synthesize various N-lauroyl-L-amino acids in a glycerol-water system. scispace.comresearchgate.net However, in this particular study, the synthesis of N-lauroyl-L-tyrosine was not observed. scispace.comresearchgate.net

Lipases

Lipases are another class of hydrolases that can be employed for N-acyl amino acid synthesis. nih.gov They can function in ATP-independent pathways, transiently activating the carboxylic acid through an acyl-enzyme intermediate. nih.gov

Enzymatic Synthesis Strategies

Two main enzymatic strategies for N-acyl amino acid synthesis have been reviewed:

ATP-dependent pathways: These involve acyl-adenylating enzymes that use the energy from ATP hydrolysis to activate the carboxylic acid. nih.gov

ATP-independent pathways: These rely on hydrolases like lipases or aminoacylases to catalyze the reaction. nih.gov

A recent development is the use of an ester-amide interconversion strategy, which involves an initial esterification followed by an aminolysis cascade. This could potentially broaden the range of N-acyl amino acids that can be synthesized enzymatically. nih.gov

The application of green chemistry principles is not limited to enzymatic synthesis. The use of water-soluble coupling reagents like COMU, which allows for easier purification and reduces the use of organic solvents, is also a step towards greener chemical synthesis. acs.org

Table 2: Comparison of Chemical and Enzymatic Synthesis of N-Acyl Amino Acids

| Feature | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Reagents | Often requires activating agents (e.g., acyl chlorides). nih.gov | Uses enzymes (e.g., lipases, aminoacylases). uni-duesseldorf.denih.gov |

| Solvents | Often requires organic solvents. uni-duesseldorf.de | Can be performed in aqueous media or solvent-free systems. scispace.com |

| Conditions | Can require harsh conditions (e.g., high temperature, extreme pH). uni-duesseldorf.de | Typically mild reaction conditions. uni-duesseldorf.de |

| Stereoselectivity | Risk of racemization. wikipedia.org | Generally high stereoselectivity. uni-duesseldorf.de |

| Environmental Impact | Can generate hazardous waste. uni-duesseldorf.de | Considered a "greener" alternative. nih.gov |

Development of this compound Analogs and Derivatives for Research

The synthesis of analogs and derivatives of this compound is a crucial aspect of research, allowing for the exploration of structure-activity relationships and the development of compounds with improved properties. These modifications can be made to the fatty acid chain, the tyrosine ring, or the amino and carboxyl groups of the amino acid.

Modifications of the L-Tyrosine Moiety

The L-tyrosine scaffold is a versatile starting point for generating a diverse range of derivatives. The phenolic hydroxyl group, the aromatic ring, and the amino and carboxyl groups can all be functionalized. For example, a series of L-tyrosine derivatives with varying halogenation patterns on the aromatic ring and different degrees of methylation on the amine and phenolic hydroxyl groups have been synthesized. researchgate.net The synthesis of N-(2-benzoylphenyl)-L-tyrosine derivatives has also been reported, where the amino group of L-tyrosine is coupled with a 2-aminobenzophenone (B122507) moiety. nih.gov These derivatives have been investigated for their potential as PPARγ agonists. nih.govresearchgate.net

N-Acylation with Different Fatty Acids

The N-acyl chain can be varied to study the effect of its length and saturation on the biological activity of the molecule. For instance, N-acyl l-tyrosine derivatives can be obtained by condensing the amino group with various fatty acids. academie-sciences.fr

Formation of Esters and Amides

The carboxylic acid group of L-tyrosine can be converted into esters or amides to create further derivatives. academie-sciences.fr For example, L-tyrosine methyl ester can be used as a starting material for further modifications. academie-sciences.fr

Radiolabeled Analogs

For imaging and diagnostic purposes, radiolabeled analogs can be synthesized. An automated, enantioselective synthesis of 2-[(18)F]fluoro-L-tyrosine has been developed, which could potentially be adapted for the synthesis of radiolabeled N-acyl tyrosine derivatives. nih.gov

The development of these analogs and derivatives allows researchers to fine-tune the properties of the parent compound, this compound, for specific research applications.

Table 3: Examples of L-Tyrosine Derivatives for Research

| Derivative Type | Modification | Potential Application | Reference |

|---|---|---|---|

| Halogenated Derivatives | Halogenation of the aromatic ring | Anti-parasitic and cytotoxic studies | researchgate.net |

| N-(2-Benzoylphenyl)-L-tyrosine | N-acylation with 2-aminobenzophenone | PPARγ agonists for type 2 diabetes research | nih.govresearchgate.net |

| N-Acyl Amides | Condensation with various fatty acids | Exploring structure-activity relationships | academie-sciences.fr |

Biochemical and Cellular Functions of N Tetradec 2 Enoyl L Tyrosine

Molecular Interactions and Binding Affinities

Investigation of Receptor Ligand Activity

N-Tetradec-2-enoyl-L-tyrosine's structural similarity to endogenous signaling lipids, such as N-acyl amides, suggests its potential to interact with various receptor systems. Research into its receptor ligand activity has explored its binding affinity and functional effects on several receptor classes, including G-protein coupled receptors (GPCRs) and nuclear receptors. While specific binding data for this compound is limited in publicly available literature, its structural components, a fatty acid amide and a tyrosine molecule, provide a basis for predicted interactions.

Modulation of Enzyme Activities and Protein Functions

The interaction of this compound with enzymes and other proteins is a key aspect of its cellular function. Its structure, combining a fatty acid and an amino acid, allows for potential interactions with a range of enzymes involved in lipid and amino acid metabolism. For instance, it may act as a substrate or an inhibitor for enzymes such as fatty acid amide hydrolase (FAAH), which is responsible for the degradation of other N-acyl amides.

The tyrosine headgroup could also facilitate interactions with proteins that have tyrosine recognition domains or are involved in phosphorylation cascades. The modulation of receptor tyrosine kinase (RTK) signaling is a potential area of influence, although direct evidence is still emerging. vulcanchem.com The presence of the unsaturated bond in the fatty acid chain may also be critical for its enzymatic interactions, potentially influencing the catalytic activity of enzymes involved in lipid processing.

Effects on Membrane Structure and Dynamics

As an amphipathic molecule, this compound is expected to interact with cellular membranes. Its fatty acid tail can intercalate into the lipid bilayer, while the polar tyrosine headgroup would likely reside at the membrane-water interface. This integration into the lipid bilayer could modulate the physical properties of the membrane, such as fluidity, thickness, and curvature. vulcanchem.com

These alterations to membrane structure can, in turn, affect the function of membrane-embedded proteins, including receptors, channels, and enzymes. The extent of these effects would depend on the concentration of this compound within the membrane and the specific lipid composition of the membrane itself.

Role in Intermediary Metabolism

Perturbation of Tyrosine Catabolism and Anabolism

Given its L-tyrosine (B559521) component, this compound has the potential to influence the metabolic pathways of this amino acid. Upon enzymatic cleavage, the released tyrosine could enter the cellular pool and be utilized for either protein synthesis or catabolism. vulcanchem.com The catabolic pathway of tyrosine involves several enzymatic steps, ultimately leading to the production of fumarate (B1241708) and acetoacetate. An influx of tyrosine from the breakdown of this compound could potentially alter the flux through this pathway.

Impact on Fatty Acid Oxidation and Lipid Signaling Pathways

The tetradecenoic acid moiety of this compound implicates it in lipid metabolism. Following its potential hydrolysis, the released fatty acid could be activated to its CoA ester and subsequently undergo β-oxidation in the mitochondria to generate ATP. vulcanchem.com This would place this compound as a potential energy source for the cell.

Furthermore, this compound may participate in lipid signaling pathways. Structurally similar N-acyl amides, such as oleoylethanolamide and palmitoylethanolamide, are well-known signaling molecules that regulate processes like appetite and inflammation. It is plausible that this compound could act on similar pathways, potentially modulating the activity of nuclear receptors like PPARα, which is a key regulator of lipid metabolism.

Integration into Broader Metabolic Networks

This compound, a compound formed by the amide linkage between a 14-carbon fatty acid (tetradec-2-enoic acid) and the amino acid L-tyrosine, is situated at the crossroads of two fundamental metabolic pathways: fatty acid metabolism and amino acid metabolism. Its biosynthesis and degradation are intrinsically linked to the central carbon metabolism of the cell.

The L-tyrosine component originates from the shikimate pathway, a seven-step metabolic route used by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). nih.gov This pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to form chorismate, the last common precursor for all three aromatic amino acids. nih.gov In many bacteria and yeast, chorismate is converted to prephenate, which is then transformed into L-tyrosine. nih.govnih.gov The regulation of the shikimate pathway is often tightly controlled through feedback inhibition by the aromatic amino acids, including L-tyrosine. nih.gov

The fatty acid moiety, tetradec-2-enoic acid, is derived from fatty acid biosynthesis. In this process, acetyl-CoA is carboxylated to malonyl-CoA, which then serves as a two-carbon donor in a repeating cycle of condensation, reduction, and dehydration reactions to elongate the fatty acyl chain. The "trans-tetradec-2-enoyl" intermediate is a standard product of this pathway, often found bound to an acyl-carrier protein (ACP) as trans-tetradec-2-enoyl-[acp]. scholaris.calsu.edu This intermediate is a key node in the fatty acid synthesis and degradation (beta-oxidation) cycles. uni-muenchen.de

The final assembly of this compound likely occurs through the action of a specialized enzyme, such as a non-ribosomal peptide synthetase (NRPS) or a similar acyltransferase, which catalyzes the formation of the amide bond. Such enzymes are common in microbial secondary metabolism for creating diverse chemical structures. researchgate.net Consequently, the integration of this compound into metabolic networks connects the primary metabolic hubs of glycolysis, the pentose phosphate pathway, and fatty acid synthesis to the specialized pathways of secondary metabolite production.

| Metabolic Precursor | Originating Pathway | Key Intermediate(s) | Relevant Organisms |

| L-Tyrosine | Shikimate Pathway | Chorismate, Prephenate | Bacteria, Fungi, Plants |

| Tetradec-2-enoic acid | Fatty Acid Biosynthesis | Acetyl-CoA, Malonyl-CoA, trans-Tetradec-2-enoyl-[acp] | Most organisms |

Functional Significance in Biological Systems

The unique hybrid structure of this compound, combining a hydrophobic lipid tail with a functional amino acid headgroup, suggests a range of specialized roles in biological systems, particularly within the microbial world.

Contribution to Microbial Physiology and Metabolism

In microorganisms, compounds like this compound are often synthesized as secondary metabolites that are not essential for primary growth but confer significant advantages in specific ecological niches. The L-tyrosine precursor is itself a versatile building block for numerous specialized compounds in bacteria, including pigments, antibiotics, and signaling molecules. nih.govnih.gov For instance, in Pseudoalteromonas, L-tyrosine is the precursor for the synthesis of alterochromides, a class of bioactive lipopeptides. researchgate.net

Potential as a Signaling Molecule in Intercellular Communication

The structure of this compound is highly analogous to that of N-acyl-homoserine lactones (AHLs), which are well-established signaling molecules in bacterial quorum sensing. medchemexpress.com Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. medchemexpress.com

AHLs consist of a fatty acyl chain attached to a homoserine lactone ring. medchemexpress.com The length and modification of the acyl chain provide specificity to the signal. These molecules are synthesized intracellularly and diffuse across cell membranes. medchemexpress.com Once a threshold concentration is reached, they bind to transcriptional regulators to activate or repress target genes, controlling processes like biofilm formation, virulence factor production, and antibiotic synthesis. medchemexpress.com

Given this precedent, this compound is a strong candidate for a signaling molecule.

The Lipophilic Tail: The 14-carbon chain allows the molecule to intercalate into or pass through the lipid bilayer of cell membranes.

The Amino Acid Headgroup: The L-tyrosine portion provides specificity for binding to a cognate receptor protein. The hydroxyl group on the tyrosine ring could participate in hydrogen bonding, further enhancing binding specificity.

The synthesis and release of this molecule could enable a bacterium to communicate with its kin, signaling changes in population density or environmental conditions and triggering a coordinated physiological response across the community.

| Feature | N-Acyl-Homoserine Lactones (AHLs) | This compound (Potential) |

| Core Structure | Acyl chain + Homoserine lactone ring | Acyl chain + L-tyrosine |

| Function | Quorum sensing signal | Putative signaling molecule |

| Mechanism | Diffuses across membranes, binds to transcriptional regulators | Likely diffuses across membranes, binds to a specific receptor |

| Controlled Processes | Biofilm formation, virulence, antibiotic synthesis | Potentially similar: biofilm, secondary metabolism, stress response |

Role in Stress Response Mechanisms

The L-tyrosine component of the molecule points to a potential role in managing cellular stress. In bacteria, protein phosphorylation on tyrosine residues is emerging as a critical regulatory mechanism, analogous to its well-known role in eukaryotes. nih.gov This modification can rapidly alter a protein's activity, localization, or stability in response to environmental insults.

Research has shown that under stress conditions, such as salt stress, bacterial tyrosine kinases can phosphorylate key metabolic and regulatory proteins. nih.gov One significant example is the phosphorylation of poly(A) polymerase I (PAPI) at a specific tyrosine residue. This phosphorylation event inhibits the enzyme's activity, leading to the stabilization of messenger RNAs (mRNAs) for stress response genes. This, in turn, allows the cell to mount a robust defense against the stressor. nih.gov

The presence of this compound could be linked to stress responses in several ways:

Precursor Pool: It could serve as a storage form of L-tyrosine, which can be rapidly released by enzymatic cleavage when needed for stress-related protein synthesis or signaling.

Direct Signaling: The molecule itself could act as an alarmone, a type of intracellular signal produced in response to stress. Its accumulation might trigger a cascade of downstream events that reconfigure cellular physiology for survival.

Membrane Stabilization: Under stresses that compromise membrane integrity (e.g., osmotic shock, temperature changes), the amphipathic molecule could integrate into the cell membrane, helping to maintain its structure and function. Studies on fish have shown that amino acids, including tyrosine, are highly abundant in individuals that survive bacterial infections, highlighting a link between amino acid metabolism and stress resilience. nih.gov

Analytical Techniques for the Characterization and Quantification of N Tetradec 2 Enoyl L Tyrosine

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone for the structural determination of N-Tetradec-2-enoyl-L-tyrosine, with each method offering unique information about the molecule's architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural assignment of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the tyrosine moiety and the N-tetradec-2-enoyl chain. The aromatic protons of the tyrosine ring typically appear as doublets in the range of δ 6.7-7.1 ppm. The α-proton of the tyrosine residue would be observed around δ 4.5-4.7 ppm, showing coupling to the adjacent β-protons. The protons of the tetradecenoyl chain would exhibit characteristic signals, including multiplets for the olefinic protons of the α,β-unsaturated system (typically in the region of δ 5.8-7.0 ppm) and a series of overlapping multiplets for the aliphatic methylene (B1212753) protons between δ 1.2 and 2.2 ppm, with the terminal methyl group appearing as a triplet around δ 0.8-0.9 ppm.

¹³C NMR spectroscopy provides complementary information, with predictable chemical shifts for the carbonyl carbons of the amide and carboxylic acid groups (around 170-175 ppm), the aromatic carbons of the tyrosine ring (115-156 ppm), and the carbons of the fatty acyl chain. The specific chemical shifts are sensitive to the solvent and the electronic environment of each nucleus. pnas.org For instance, in related N-acyl-L-tyrosine compounds, derivatization of the phenolic hydroxyl group can cause shifts in the corresponding carbon signals. pnas.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃) (Note: These are estimated values based on analogous compounds like N-acetyl-L-tyrosine and long-chain fatty acids. Actual values may vary.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Fatty Acid CH₃ | ~0.88 | Triplet |

| Fatty Acid (CH₂)₉ | ~1.25 | Multiplet |

| Fatty Acid -CH₂-CH=CH- | ~2.05 | Multiplet |

| Tyrosine β-CH₂ | ~3.10 | Multiplet |

| Tyrosine α-CH | ~4.70 | Multiplet |

| Fatty Acid -CH=CH-CO- | ~5.80 and ~6.95 | Multiplets |

| Tyrosine Aromatic CH | ~6.75 and ~7.05 | Doublets |

| Amide NH | ~6.30 | Doublet |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing this compound, as it typically produces intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. This allows for the precise determination of the molecular weight. For this compound (C₂₃H₃₅NO₄), the expected monoisotopic mass is approximately 389.2566 g/mol .

Tandem Mass Spectrometry (MS/MS) is subsequently used to fragment the parent ion, providing detailed structural information. The fragmentation pattern is highly diagnostic. A characteristic fragmentation for N-acyl amino acids is the cleavage of the amide bond. mdpi.com For this compound, this would result in a prominent fragment ion corresponding to the tyrosine moiety and another corresponding to the fatty acyl chain. The fragmentation of the tyrosine portion would likely show a loss of the carboxylic acid group (-45 Da). researchgate.net

Table 2: Predicted ESI-MS/MS Fragmentation Ions for [M+H]⁺ of this compound (Note: Based on typical fragmentation patterns of N-acyl amino acids.)

| m/z Value | Proposed Fragment | Description |

| 390.26 | [M+H]⁺ | Protonated parent molecule |

| 372.25 | [M+H - H₂O]⁺ | Loss of water |

| 224.13 | [C₁₄H₂₆O]⁺ | Tetradec-2-enoyl acylium ion |

| 182.08 | [C₉H₁₂NO₃]⁺ | Protonated Tyrosine |

| 136.08 | [C₉H₁₀O]⁺ | Tyrosine fragment (loss of COOH and NH₂) |

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in this compound.

The FT-IR spectrum would be expected to show characteristic absorption bands. These include a broad O-H stretching band for the carboxylic acid and phenolic hydroxyl groups (around 3300-2500 cm⁻¹), N-H stretching of the amide (around 3300 cm⁻¹), C-H stretching of the aliphatic chain (around 2920 and 2850 cm⁻¹), a strong C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹) and the amide I band (around 1640 cm⁻¹), and the amide II band (N-H bend and C-N stretch) around 1540 cm⁻¹. The aromatic C=C stretching vibrations of the tyrosine ring would appear in the 1600-1450 cm⁻¹ region. researchgate.netmdpi.com

Raman spectroscopy provides complementary information. While the O-H and N-H stretches are typically weak in Raman spectra, the aromatic ring vibrations (around 1616 cm⁻¹) and the C=C stretch of the enoyl group would produce strong signals. mdpi.comspectroscopyonline.com The non-polar C-H bonds of the fatty acid chain also give rise to prominent Raman bands.

Table 3: Key Vibrational Bands for this compound (Note: Based on data for tyrosine derivatives and fatty amides.)

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid, Phenol) | 3300-2500 (broad) | Weak | Stretching |

| N-H (Amide) | ~3300 | Weak | Stretching |

| C-H (Aliphatic) | 2920, 2850 | 2920, 2850 | Stretching |

| C=O (Carboxylic Acid) | ~1710 | ~1710 | Stretching |

| C=O (Amide I) | ~1640 | ~1640 | Stretching |

| N-H (Amide II) | ~1540 | Weak | Bending |

| C=C (Aromatic) | ~1615, ~1515 | ~1616, ~1515 | Stretching |

Circular Dichroism (CD) spectroscopy is a vital technique for confirming the stereochemistry of this compound. Since L-tyrosine (B559521) is a chiral molecule, its acylated derivative will also be optically active. CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, particularly the conformation around the chiral center (the α-carbon of the tyrosine moiety).

For N-acyl-L-tyrosine derivatives, the CD spectrum is typically characterized by bands in the near-UV region (250-300 nm) arising from the electronic transitions of the aromatic chromophore. The sign and magnitude of these Cotton effects are indicative of the L-configuration and the specific conformation adopted by the molecule in solution. nih.gov This is a powerful method to distinguish between the L- and D-enantiomers of the tyrosine portion of the molecule. researchgate.net

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the purification of this compound and for its quantification in complex matrices.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common chromatographic technique for the analysis of N-acyl amino acids due to their amphipathic nature. dss.go.thscispace.com In RP-HPLC, a non-polar stationary phase (typically C18- or C8-modified silica) is used with a polar mobile phase.

For the separation of this compound, a gradient elution is typically employed, starting with a more polar mobile phase (e.g., water with an acid modifier like formic or trifluoroacetic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). scispace.com The long tetradecenoyl chain gives the molecule significant hydrophobic character, leading to strong retention on the reversed-phase column. Detection is commonly achieved using a UV detector, monitoring the absorbance of the tyrosine chromophore (typically around 274 nm), or by coupling the HPLC system to a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. dss.go.th The retention time is a characteristic parameter for the compound under specific chromatographic conditions.

Table 4: Typical RP-HPLC Conditions for N-Acyl Amino Acid Analysis (Note: These are general conditions and would require optimization for this compound.)

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | e.g., 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 274 nm or ESI-MS |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, N-acyl amino acids like this compound are generally non-volatile and thermally labile due to their polar nature, making direct GC analysis challenging. nih.gov To overcome this, a crucial step of chemical derivatization is required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

The derivatization process involves chemically modifying the polar functional groups, such as the carboxylic acid, amine, and hydroxyl groups present in this compound. sigmaaldrich.com Common derivatization strategies for amino acids that are applicable to this compound include:

Silylation: This is a widely used technique where active hydrogens on polar functional groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are employed. sigmaaldrich.comnih.gov TBDMS derivatives are often preferred due to their increased stability and reduced moisture sensitivity compared to TMS derivatives. sigmaaldrich.com

Acylation followed by Esterification: This two-step process involves first esterifying the carboxylic acid group, typically by reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst. nih.govmdpi.com This is followed by acylation of the amine and hydroxyl groups using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov This dual derivatization ensures that all polar sites are masked, leading to a highly volatile derivative suitable for GC analysis. nih.govmdpi.com

Chloroformate Derivatization: Alkyl chloroformates, such as methyl or ethyl chloroformate, can be used to derivatize the amino and hydroxyl groups. nist.govresearchgate.net This reaction is often rapid and can be performed in an aqueous phase. researchgate.net

Once derivatized, the sample is injected into the GC system. The volatile derivative of this compound is vaporized and carried by an inert gas through a capillary column. nih.gov The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. The eluted compound is then detected, most commonly by a mass spectrometer (MS), a technique known as GC-MS. The mass spectrometer provides detailed structural information by fragmenting the molecule and analyzing the resulting mass-to-charge ratios, allowing for confident identification. sigmaaldrich.com

Table 1: Common Derivatization Reagents for GC Analysis of Amino Acid-Containing Compounds

| Derivatization Reagent | Target Functional Group(s) | Derivative Formed | Key Advantages |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | -OH, -NH2, -COOH, -SH | tert-butyldimethylsilyl (TBDMS) | Forms stable derivatives, less sensitive to moisture. sigmaaldrich.com |

| Pentafluoropropionic anhydride (PFPA) | -NH2, -OH | Pentafluoropropionyl (PFP) | Creates highly volatile derivatives, often used in a two-step process with esterification. nih.gov |

| Methyl Chloroformate (MCF) | -NH2, -OH, -COOH | Methoxycarbonyl (MOC) esters | Rapid reaction, can be performed in aqueous conditions. nist.govresearchgate.net |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH2, -COOH | Trimethylsilyl (TMS) | Common silylating agent, but derivatives can be moisture-sensitive. sigmaaldrich.com |

Solid-Phase Extraction (SPE) for Sample Preparation and Enrichment

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that is critical for isolating and concentrating this compound from complex biological matrices prior to analysis. nih.govnih.gov This process removes interfering substances that could compromise the accuracy and sensitivity of subsequent analytical methods like chromatography or immunoassays. creative-proteomics.com The versatility of SPE allows for its use in purifying samples, isolating specific compounds, and removing excess reagents.

The fundamental principle of SPE involves passing a liquid sample through a solid adsorbent material, known as the sorbent or stationary phase, which is typically packed in a cartridge or a 96-well plate. nih.gov The selection of the sorbent is crucial and depends on the physicochemical properties of the analyte and the matrix components. For a lipoamino acid like this compound, which possesses both a hydrophobic fatty acid tail and a more polar amino acid headgroup, various SPE sorbents can be employed. researchgate.net

Commonly used SPE sorbents for lipid-related molecules include:

Reversed-Phase (e.g., C8 and C18): These nonpolar sorbents retain hydrophobic compounds from a polar sample matrix through van der Waals forces. creative-proteomics.comresearchgate.net The analyte is then eluted with a nonpolar solvent. C18 columns are frequently used for the extraction of lipids and related molecules from biological fluids. nih.govcreative-proteomics.com

Normal-Phase (e.g., Silica): These polar sorbents are used to retain polar analytes from a nonpolar sample matrix. creative-proteomics.com By using different elution solvents, neutral and polar lipids can be effectively separated. creative-proteomics.com

Ion-Exchange (e.g., SAX, SCX): These sorbents separate compounds based on their charge. Strong Cation Exchange (SCX) can be used to enrich amino acids by acidifying the sample to ensure the amino group is positively charged, allowing it to bind to the negatively charged sorbent. thermofisher.com

Mixed-Mode: These sorbents combine reversed-phase and ion-exchange properties, offering enhanced selectivity for compounds with both hydrophobic and charged moieties.

A typical SPE protocol for this compound from a biological sample such as plasma or tissue homogenate would involve the following steps:

Conditioning: The sorbent is prepared by passing a solvent, often methanol (B129727) followed by water or a buffer, through the cartridge to activate the stationary phase. nih.gov

Sample Loading: The pre-treated sample (e.g., after protein precipitation) is loaded onto the SPE cartridge. nih.gov

Washing: Interfering compounds are removed by washing the cartridge with a solvent that is strong enough to elute contaminants but weak enough to leave the analyte of interest bound to the sorbent. nih.gov

Elution: The purified this compound is collected by passing a strong elution solvent through the cartridge that disrupts the interaction between the analyte and the sorbent. nih.gov

The resulting eluate is a cleaner, more concentrated sample that is suitable for downstream analysis. The development of robust SPE methods is a vital step in lipidomic and metabolomic studies to ensure reliable and accurate quantification of molecules like this compound. nih.govspringernature.com

Table 2: SPE Sorbent Types and Their Applications for Lipoamino Acid Extraction

| Sorbent Type | Interaction Mechanism | Typical Application for this compound | Elution Solvent Example |

| C18 (Reversed-Phase) | Hydrophobic (van der Waals forces) | Extraction from aqueous biological fluids (e.g., plasma, urine). creative-proteomics.comcreative-proteomics.com | Methanol, Acetonitrile. nih.gov |

| Silica (Normal-Phase) | Polar (hydrogen bonding, dipole-dipole) | Separation from nonpolar lipids. creative-proteomics.com | Diethyl ether/Methanol mixtures. |

| Strong Cation Exchange (SCX) | Ion-exchange | Enrichment based on the protonated amino group. thermofisher.com | Methanolic ammonium (B1175870) hydroxide. thermofisher.com |

| Hydrophilic-Lipophilic Balance (HLB) | Mixed-mode (hydrophilic and lipophilic) | Broad-spectrum extraction from complex matrices. nih.govrsc.org | Acetonitrile, Methanol. nih.gov |

Quantitative Bioanalytical Assays

Quantitative bioanalytical assays are essential for determining the precise concentration of this compound in biological samples. These assays are characterized by their high sensitivity and specificity, enabling the measurement of even low levels of the analyte.

Enzyme-Linked Immunosorbent Assays (ELISA) Development

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunological technique for quantifying small molecules in biological fluids. The development of an ELISA for this compound would offer a high-throughput and sensitive method for its detection. The most common format for small molecule analysis is the competitive ELISA. nih.govjst.go.jp

The development of a competitive ELISA for this compound would involve several key steps:

Hapten Synthesis and Conjugation: Since this compound is a small molecule (a hapten), it is not immunogenic on its own. It must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an antibody response.

Antibody Production: The protein conjugate is used to immunize an animal (e.g., a rabbit or mouse) to produce polyclonal or monoclonal antibodies that specifically recognize the this compound molecule. jst.go.jp

Assay Development: A microtiter plate is coated with a known amount of either the antibody or an this compound-protein conjugate. In a competitive assay, the sample containing the "free" analyte is mixed with a fixed amount of enzyme-labeled this compound. This mixture is then added to the antibody-coated wells. The free and labeled analyte compete for the limited number of antibody binding sites. creative-diagnostics.com

Detection: After a washing step to remove unbound components, a substrate for the enzyme is added. The enzyme converts the substrate into a colored or chemiluminescent product. The intensity of the signal is inversely proportional to the concentration of this compound in the original sample. mybiosource.com

While there are no commercially available ELISA kits specifically for this compound, kits for other N-acyl amino acids and related enzymes like N-acylaminoacyl-peptide hydrolase (APEH) demonstrate the feasibility of this approach. assaygenie.commybiosource.comabbexa.com The development of such an assay would provide a valuable tool for pharmacokinetic studies and routine monitoring. jst.go.jp

Fluorescence-Based Detection Methods for L-Tyrosine Conjugates

Fluorescence-based detection methods offer exceptional sensitivity for the quantification of L-tyrosine and its conjugates, including this compound. rsc.orgrsc.org These methods can be employed either directly, by exploiting the intrinsic fluorescence of the tyrosine moiety, or indirectly, through the use of fluorescent labeling reagents.

Intrinsic Fluorescence: L-tyrosine, a component of the target molecule, is one of the naturally fluorescent amino acids. rsc.org It exhibits fluorescence due to its phenolic side chain. However, the quantum yield of tyrosine is relatively low, and its fluorescence can be influenced by the local environment, such as pH and solvent polarity. rsc.org While direct fluorescence measurement is possible, it may lack the sensitivity required for detecting low concentrations in complex biological samples.

Fluorescent Labeling (Derivatization): A more common and sensitive approach is to react this compound with a fluorogenic reagent (a fluorescent tag) prior to analysis, typically by High-Performance Liquid Chromatography (HPLC). oup.com This pre-column derivatization targets the primary or secondary amine of the tyrosine residue. A wide variety of fluorescent labeling reagents are available, each with different reactivity and spectral properties. rsc.org

Common fluorescent labeling reagents for amino groups include:

Dansyl Chloride (Dns-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives. sigmaaldrich.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): A widely used reagent that reacts with amines to form stable, fluorescent adducts. rsc.org

o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to yield intensely fluorescent isoindole products.

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): A sensitive reagent for the derivatization of both primary and secondary amines. rsc.org

After derivatization, the fluorescently tagged this compound can be separated by reversed-phase HPLC and detected with a fluorescence detector. oup.com This combination provides excellent selectivity and allows for quantification at very low concentrations. oup.com Researchers have also designed novel fluorescent L-tyrosine analogs that exhibit enhanced photophysical properties, which could potentially be adapted for the development of specific probes for L-tyrosine conjugates. researchgate.net

Table 3: Comparison of Quantitative Bioanalytical Methods

| Technique | Principle | Advantages | Disadvantages |

| Competitive ELISA | Antibody-antigen binding competition. nih.gov | High throughput, high sensitivity, no complex instrumentation required. jst.go.jp | Requires specific antibody development, potential for cross-reactivity. |

| HPLC with Fluorescence Detection | Chromatographic separation followed by detection of fluorescent derivatives. oup.com | Very high sensitivity and specificity, well-established methodology. oup.com | Requires derivatization, longer analysis time per sample compared to ELISA. |

| Direct Fluorescence Spectroscopy | Measurement of intrinsic fluorescence of the tyrosine moiety. rsc.org | Simple, no derivatization needed. | Lower sensitivity, susceptible to interference from other fluorescent compounds. |

Computational Approaches and Structural Modeling of N Tetradec 2 Enoyl L Tyrosine

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-acyl amino acids like N-Tetradec-2-enoyl-L-tyrosine, docking studies are crucial for understanding how these molecules interact with protein targets.

Research on similar N-acyl amino acid analogs has utilized molecular docking to elucidate their mechanism of action. For example, in studies of tyrosinase inhibitors, molecular docking has been employed to understand how compounds bind to the active site of the enzyme, which contains copper ions. nih.gov These studies often reveal key interactions, such as those between the ligand's oxygen atoms and the copper ions or specific histidine residues within the protein's active site. nih.gov The distances of these interactions are typically less than 4 Å, indicating a strong binding affinity. nih.gov

Furthermore, molecular docking has been instrumental in the study of halogenated L-tyrosine (B559521) derivatives, assessing their affinity and stability with viral proteins. csic.es Such in silico studies can suggest potential antiviral activity by predicting how these compounds might interact with key viral targets. csic.es For instance, the binding of L-tyrosine derivatives to proteins like the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) of viruses has been investigated to predict their inhibitory potential. csic.es

The insights gained from molecular docking are valuable for the rational design of new, more potent analogs. By understanding the specific interactions that govern binding, researchers can modify the chemical structure of the lead compound to enhance its activity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and flexibility of molecules over time. This technique is particularly useful for analyzing how this compound and its analogs behave in a biological environment, such as in the presence of a protein or a membrane.

MD simulations have been used to assess the stability of ligand-protein complexes predicted by molecular docking. csic.es For instance, in the study of halogenated L-tyrosine derivatives against SARS-CoV-2 proteins, MD simulations were performed to monitor how the position of the ligand changes during the simulation. csic.es The root mean squared deviation (RMSD) is a key metric used in these simulations to evaluate the stability of the complex. csic.es A stable complex will exhibit small RMSD fluctuations over the course of the simulation.

The conformational analysis of long-chain acyl homoserine lactones, which share structural similarities with N-acyl amino acids, has also benefited from MD simulations. uchile.cl These simulations have shown that the binding mode of these molecules to their protein targets often involves a curved conformation, and that the presence of features like a cis double bond can pre-organize the molecule into a favorable binding conformation. uchile.cl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. These methods can be used to calculate various molecular descriptors that are not accessible through experimental techniques alone.

For L-tyrosine and its derivatives, quantum chemical calculations have been used to study their electronic structure in different environments, such as in a vacuum or in a solvent like water. researchgate.net These calculations can determine properties like ionization energy, electron affinity, and chemical hardness, which are important for understanding the molecule's redox behavior. researchgate.net Ab initio calculations have been used to elucidate the relationship between the chemical structure and fluorescence characteristics of related compounds. nih.gov

The electronic structure of the tyrosine radical has been probed using a combination of EPR spectroscopy and site-specific isotope labeling, with quantum chemical calculations providing a theoretical framework for interpreting the experimental data. universiteitleiden.nl These studies allow for the precise determination of the spin-density distribution in the radical, which is crucial for understanding its reactivity. universiteitleiden.nl

In the broader context of chemical compounds, quantum chemical calculations, including density functional theory (DFT), are used to predict molecular and electronic structures. nih.govresearchgate.net These methods have been applied to study a wide range of molecules, from simple organic compounds to complex carbon-nitrogen compounds. nih.gov The results of these calculations, such as bond lengths, bond angles, and thermodynamic parameters, provide a detailed picture of the molecule's electronic landscape. nih.gov

In Silico Metabolic Network Reconstruction and Flux Balance Analysis

In silico metabolic network reconstruction is a powerful approach to study the metabolic capabilities of an organism or a specific cell type. These genome-scale models (GEMs) are mathematical representations of the complete set of metabolic reactions occurring in a cell. nih.gov

Flux balance analysis (FBA) is a computational method used to analyze these reconstructed networks and predict metabolic flux distributions under different conditions. nih.govulisboa.pt FBA has been applied to study the metabolism of various organisms, including Escherichia coli and human cells. nih.govfrontiersin.org By integrating experimental data, such as transcriptomics or proteomics, with these models, researchers can gain a deeper understanding of metabolic reprogramming in different states, such as in cancer. frontiersin.orgnih.gov

While there is no direct evidence of in silico metabolic network reconstruction specifically for this compound, the methodologies are highly relevant. For instance, the biosynthesis of L-tyrosine, a precursor to this compound, is a component of these metabolic models. scholaris.ca The metabolism of fatty acids, including tetradecanoic acid, is also represented in these networks. ethz.ch Therefore, it is conceivable that these models could be used to study the metabolic pathways leading to the synthesis and degradation of this compound.

The reconstruction of tissue-specific metabolic networks, such as for the human brain, allows for the investigation of metabolic alterations in diseases like glioblastoma. frontiersin.org These models can be used to identify potential drug targets and to predict the effects of therapeutic interventions on cancer metabolism. nih.gov

Structure-Activity Relationship (SAR) Modeling for N-Acyl Amino Acid Analogs

Structure-activity relationship (SAR) modeling is a key aspect of drug discovery and development. It involves identifying the relationships between the chemical structure of a series of compounds and their biological activity.

For N-acyl amino acids, SAR studies have been conducted to understand how modifications to the acyl chain and the amino acid headgroup affect their biological function. nomuraresearchgroup.com A comprehensive SAR study on N-acyl amino acids revealed that the uncoupling activity of this class of metabolites is largely restricted to those with neutral amino acid head groups and unsaturated fatty acyl chains of medium length. nomuraresearchgroup.com

These studies often involve the synthesis and testing of a library of analogs. longlabstanford.org For example, unnatural N-acyl amino acid analogs with isoindoline-1-carboxylate head groups were found to be resistant to enzymatic degradation and maintained their uncoupling bioactivity. nomuraresearchgroup.com This highlights the potential for chemical synthesis to create novel analogs with improved properties. longlabstanford.org

Quantitative structure-activity relationship (QSAR) analysis is a computational approach that uses statistical methods to model the relationship between the chemical structure and biological activity. researchgate.net QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. researchgate.net These models often use molecular descriptors derived from the compound's structure to correlate with its activity. researchgate.net

Future Perspectives and Emerging Research Directions

Systems Biology Approaches to Elucidate Comprehensive Biological Roles

Systems biology offers a powerful lens through which to understand the multifaceted roles of N-Tetradec-2-enoyl-L-tyrosine and other NAAAs. By integrating large-scale datasets from genomics, proteomics, and metabolomics, researchers can construct comprehensive models of the biological networks in which these molecules operate. bidmc.org This approach moves beyond the study of individual components to a more holistic understanding of their interactions within the cellular and organismal context.

The application of systems biology can help to:

Identify novel pathways: By analyzing correlations between the levels of specific NAAAs and other metabolites, proteins, and gene transcripts, researchers can uncover previously unknown signaling and metabolic pathways. bidmc.org

Understand disease mechanisms: Integrated omics data from large human population studies can reveal associations between circulating NAAA levels and various diseases, such as cardiometabolic disorders. bidmc.orgnih.gov This can provide crucial insights into the role of this compound in disease pathogenesis.

Predict functional roles: Computational models can simulate the effects of perturbations in NAAA levels, helping to predict their functional consequences and identify potential therapeutic targets. uni-heidelberg.descholaris.ca

Rational Design of this compound Derivatives for Specific Research Applications

The structural diversity of NAAAs allows for the rational design of derivatives with tailored properties for specific research applications. nih.gov By modifying the acyl chain or the amino acid moiety, scientists can create potent and selective inhibitors or probes to investigate the function of enzymes and receptors involved in NAAA signaling. nih.govnih.gov

Key areas for the rational design of this compound derivatives include:

Enzyme Inhibitors: Designing analogues that specifically inhibit enzymes like fatty acid amide hydrolase (FAAH) or peptidase M20 domain-containing 1 (PM20D1), which are involved in the metabolism of NAAAs, can help to elucidate their physiological roles. uni-duesseldorf.depnas.org

Receptor Ligands: Creating derivatives that act as agonists or antagonists for specific receptors can unravel the signaling pathways through which this compound exerts its effects.

Probes for Chemical Biology: The development of labeling reagents based on the N-acyl structure allows for the selective modification and tracking of target proteins in living cells, providing valuable tools for studying protein function and interactions. kyoto-u.ac.jpacs.org For instance, N-acyl imidazoles have been utilized for the chemical modification of biopolymers. kyoto-u.ac.jp

Biotechnological Production and Sustainable Synthesis Pathways

The growing interest in NAAAs necessitates the development of efficient and sustainable methods for their production. While chemical synthesis methods exist, they often rely on harsh chemicals and produce significant waste. uni-duesseldorf.debbwpublisher.com Biotechnological approaches offer a greener and more environmentally friendly alternative. bbwpublisher.comnih.govnih.gov

Emerging strategies for the biotechnological production of this compound and other NAAAs include:

Enzymatic Synthesis: Utilizing enzymes such as aminoacylases and lipases can catalyze the formation of the amide bond between the fatty acid and the amino acid under mild conditions. uni-duesseldorf.denih.govnih.gov This approach avoids the use of toxic reagents and can lead to high product specificity. uni-duesseldorf.denih.gov Adenylate-forming enzymes, for example, have shown potential for the biocatalytic synthesis of N-acyl amides. rsc.org

Whole-Cell Biocatalysis: Employing engineered microorganisms to produce the desired NAAA can be a cost-effective and scalable production method. nih.govresearchgate.netsci-hub.se Metabolic engineering strategies can be used to optimize the production pathways and increase yields. researchgate.net

Fermentation: Fermentation processes offer a low-cost and environmentally friendly route to NAAA synthesis, although the technology is still under development. bbwpublisher.com

Integration of Omics Data for Mechanistic Insights

The integration of various "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—is crucial for gaining deep mechanistic insights into the biological functions of this compound. bidmc.orgnih.govnih.govnih.gov This integrative approach allows researchers to connect molecular changes at different levels and build a comprehensive picture of the cellular response to this compound. nih.gov

The integration of omics data can facilitate:

Pathway Discovery: By correlating changes in the levels of this compound with alterations in gene expression, protein abundance, and other metabolites, novel biological pathways can be identified. bidmc.orgnih.gov

Biomarker Identification: Multi-omics analysis of clinical samples can help to identify biomarkers associated with the levels of this compound, which could be valuable for diagnostics and prognostics. mdpi.com

Understanding Drug Action: For derivatives of this compound developed as therapeutic agents, integrating omics data can provide a detailed understanding of their mechanism of action and potential off-target effects. frontiersin.org

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing N-Tetradec-2-enoyl-L-tyrosine, and how can purity be validated?

- Synthesis : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc- or Boc-protected L-tyrosine to prevent undesired side reactions. The tetradec-2-enoyl group is introduced via acylation under anhydrous conditions, often using coupling agents like HBTU or DCC .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm, optimized for tyrosine’s aromatic ring) and mass spectrometry (MS) are critical. Compare retention times and mass-to-charge ratios against certified reference materials (e.g., NIST standards) .

Q. How does the structural configuration of this compound influence its stability under varying pH and temperature conditions?

- Stability Testing : Conduct accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify using integrated peak areas .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at -20°C (long-term) or 4°C (short-term) with desiccants to minimize hydrolysis .

Advanced Research Questions

Q. What experimental designs are optimal for investigating this compound’s role in lipid-mediated cellular signaling pathways?

- In Vitro Models : Use fluorescently labeled analogs in lipid raft isolation assays (e.g., sucrose density gradient centrifugation) to track localization. Pair with siRNA knockdown of candidate receptors (e.g., GPCRs) to assess functional dependencies .